(S)-(+)-S-Methyl-S-phenylsulfoximine
Overview
Description
(S)-(+)-S-Methyl-S-phenylsulfoximine is a chiral sulfoximine compound characterized by the presence of a sulfur atom bonded to both a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine typically involves the oxidation of sulfoxides or the direct introduction of the sulfoximine group into a suitable precursor. One common method involves the oxidation of S-methyl-S-phenylsulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing waste and energy consumption while maximizing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-S-Methyl-S-phenylsulfoximine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfoximine group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction can produce various sulfur-containing compounds.
Scientific Research Applications
(S)-(+)-S-Methyl-S-phenylsulfoximine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-S-Methyl-S-phenylsulfoximine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoximine group can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
S-Methyl-S-phenylsulfoxide: A precursor in the synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine.
Sulfonamides: Compounds with similar sulfur-containing functional groups.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a methyl and a phenyl group bonded to the sulfur atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
imino-methyl-oxo-phenyl-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIDTVGWCYSEO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=N)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60933-65-5, 33903-50-3, 4381-25-3 | |
Record name | (R)-(-)-S-Methyl-S-phenylsulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(+)-S-Methyl-S-phenylsulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | imino(methyl)phenyl-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing various chiral compounds.
- Chiral Sulfoximine Derivatives: It can be used to synthesize other chiral sulfoximine derivatives, which are important intermediates in drug discovery and development. For instance, it's been successfully employed in the synthesis of cyclic α-sulfonimidoyl carbanions, key intermediates in the preparation of enantioenriched ketones.
- Benzothiazine and Thiazinoquinoline Derivatives: Researchers have utilized this compound to prepare enantiopure conformationally restricted benzothiazine and thiazinoquinoline derivatives. These heterocyclic compounds hold promise as potential catalysts in asymmetric Mukaiyama-type aldol reactions.
Q2: Can you provide some structural information about this compound?
A2:
- Molecular Formula: C8H11NOS
- Molecular Weight: 169.27 g/mol
- Specific Rotation: [α]D = +184° (c 3, acetone) This positive value confirms its dextrorotatory nature, meaning it rotates plane-polarized light clockwise.
Q3: How does the chirality of this compound influence its applications?
A3: The chirality of this compound is crucial in its application as a chiral auxiliary and for synthesizing enantiopure compounds. For example:
- Asymmetric Synthesis: In the synthesis of thiazinoquinoline derivatives, the chirality of this compound is retained throughout the reaction sequence, leading to the formation of enantiopure products.
- Enantioselective Control: When used in copper-catalyzed asymmetric reactions, the chirality of this compound can influence the stereochemical outcome, leading to the preferential formation of one enantiomer over the other.
Q4: Are there any noteworthy reactions involving this compound?
A4: Yes, a particularly interesting reaction is the copper-catalyzed cross-coupling of this compound with 2-iodobenzonitrile. This reaction doesn't stop at a simple coupling product but proceeds through an unprecedented one-pot triple arylation sequence, resulting in a complex polycyclic compound, (R)-(−)-2-[(5-oxido-5-phenyl-5λ4-isoquino[4,3-c][2,1]benzothiazin- 12-yl)amino]benzonitrile. This unexpected reactivity highlights the potential of this sulfoximine to act as a platform for discovering novel chemical transformations.
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